Home > Products > Screening Compounds P593 > (±)-Cannabichromenic Acid-d9
(±)-Cannabichromenic Acid-d9 -

(±)-Cannabichromenic Acid-d9

Catalog Number: EVT-1496408
CAS Number:
Molecular Formula: C₂₂H₂₁D₉O₄
Molecular Weight: 367.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(±)-Cannabichromenic Acid-d9 is a synthetic derivative of cannabichromenic acid, a non-psychoactive cannabinoid found in the Cannabis sativa plant. This compound is of particular interest in cannabinoid research due to its potential therapeutic applications and its role in the biosynthesis of other cannabinoids. Cannabichromenic acid itself is produced from cannabigerolic acid, which acts as a precursor for various cannabinoids, including tetrahydrocannabinol and cannabidiol.

Source

Cannabichromenic acid is primarily sourced from the Cannabis sativa plant, where it is synthesized through enzymatic processes involving specific plant enzymes that catalyze cyclization reactions of cannabigerolic acid. The production of (±)-cannabichromenic acid-d9 typically involves synthetic methods that modify the natural compound to create isotopically labeled versions for research purposes.

Classification

(±)-Cannabichromenic Acid-d9 belongs to the class of phytocannabinoids, which are naturally occurring compounds in cannabis. It is categorized as a carboxylic acid and can be further classified under non-psychoactive cannabinoids, distinguishing it from psychoactive compounds like delta-9-tetrahydrocannabinol.

Synthesis Analysis

Methods

The synthesis of (±)-cannabichromenic acid-d9 can be achieved through various chemical methods, including:

  1. Continuous-Flow Synthesis: This method allows for precise control over reaction parameters, improving selectivity and yield. Continuous-flow techniques have been developed for synthesizing delta-9-tetrahydrocannabinol from cannabidiol, which can also be adapted for (±)-cannabichromenic acid-d9 synthesis .
  2. Acid-Catalyzed Reactions: The conversion of cannabidiol into (±)-cannabichromenic acid-d9 often involves the use of Bronsted or Lewis acids as catalysts. For instance, boron trifluoride etherate has been noted for achieving high conversion rates under controlled conditions .
  3. Thermal Decarboxylation: Cannabinoid acids undergo decarboxylation when exposed to heat, leading to the formation of their neutral forms. This process can be optimized to yield specific products like (±)-cannabichromenic acid-d9 from its acidic precursor .

Technical Details

The synthesis typically involves monitoring reaction conditions such as temperature, pH, and solvent choice to maximize yields while minimizing by-products. For example, maintaining low temperatures can enhance selectivity towards desired products .

Molecular Structure Analysis

Structure

The molecular structure of (±)-cannabichromenic acid-d9 includes a phenolic structure with a carboxylic acid functional group. Its molecular formula is C21H26O3C_{21}H_{26}O_3, with a molecular weight of approximately 326.44 g/mol.

Data

Key structural features include:

  • A bicyclic structure typical of cannabinoids.
  • The presence of a carboxylic acid group that contributes to its reactivity and solubility properties.
  • Isotopic labeling with deuterium at specific positions to facilitate tracking in biological studies.
Chemical Reactions Analysis

Reactions

(±)-Cannabichromenic Acid-d9 participates in several chemical reactions:

  1. Decarboxylation: When heated, it can lose carbon dioxide to form neutral cannabichromene.
  2. Isomerization: Under certain conditions, it may convert into other cannabinoids through structural rearrangements.
  3. Oxidation: It can undergo oxidation reactions leading to the formation of various oxidized derivatives.

Technical Details

The kinetics of these reactions depend significantly on environmental factors such as temperature and pH levels. For instance, increased acidity can enhance conversion rates during synthesis .

Mechanism of Action

Process

The mechanism by which (±)-cannabichromenic acid-d9 exerts its effects involves interaction with cannabinoid receptors in the endocannabinoid system. Although it is non-psychoactive, it may influence physiological processes through modulation of receptor activity.

Data

Research indicates that cannabinoids like (±)-cannabichromenic acid-d9 may exhibit anti-inflammatory properties and influence pain pathways without inducing psychoactive effects commonly associated with delta-9-tetrahydrocannabinol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark conditions at low temperatures.
  • Reactivity: Exhibits reactivity typical of carboxylic acids, including esterification and amidation reactions.

Relevant data includes melting points and boiling points which are critical for purification processes during synthesis.

Applications

Scientific Uses

(±)-Cannabichromenic Acid-d9 has several scientific applications:

  1. Pharmacological Research: Used to study the effects of cannabinoids on various biological systems.
  2. Analytical Chemistry: Serves as a standard in mass spectrometry and chromatography for identifying other cannabinoids.
  3. Therapeutics: Investigated for potential therapeutic benefits in pain management and inflammation without psychoactive effects.
Introduction to (±)-Cannabichromenic Acid-d9

Chemical Identity and Isotopic Labeling

(±)-Cannabichromenic Acid-d9 (CBCA-d9) represents a strategically deuterated analog of the naturally occurring phytocannabinoid precursor cannabichromenic acid (CBCA). Its molecular structure is characterized by the replacement of nine hydrogen atoms with deuterium (²H or D) at specific positions: the pentyl side chain (C-5' methylene groups) and the geranyl moiety (isoprenyl unit, specifically at C-1'' and C-2'' positions). This modification yields a molecular formula of C₂₁H₁₉D₉O₄ and a molecular weight increase of approximately 9 atomic mass units compared to the non-deuterated compound [1] [7]. CBCA belongs to the chromene-type cannabinoids, featuring a benzopyran core structure substituted with a pentyl chain (C5) and a geranyl-derived terpenoid moiety (C10). The carboxylic acid group at the resorcinyl C-2 position is retained in the acidic form, distinguishing it from its neutral counterpart, cannabichromene (CBC). The "±" notation indicates the racemic nature of the synthetic compound, contrasting with the enantiomerically pure (‒)-trans-CBCA predominantly found in Cannabis sativa L. trichomes [1] [3].

The deuterium atoms are incorporated at non-exchangeable carbon positions, ensuring metabolic and chemical stability of the isotopic label under physiological conditions. This precise labeling pattern minimizes potential kinetic isotope effects that could significantly alter the molecule's fundamental chemical reactivity or binding affinity while providing a robust isotopic signature for detection [7]. The synthesis typically involves deuterated starting materials, such as fully deuterated n-pentanol or deuterated isoprene precursors, incorporated through controlled chemical or enzymatic processes to achieve high isotopic purity (>98% D). Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance spectroscopy (²H-NMR and ¹³C-NMR), are essential for confirming both the position and abundance of deuterium incorporation [7].

Table 1: Key Structural Features of CBCA-d9

FeatureDescription
Chemical Name2-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,8-dihydroxy-5-pentyl-6-propyl-4H-benzo[d]isochromene-4-one-d9
Molecular FormulaC₂₁H₁₉D₉O₄
Deuterium PositionsPentyl chain: C-5' (5D); Geranyl moiety: C-1'' (2D), C-2'' (2D) (total 9D)
Key Functional GroupsCarboxylic acid (C-2), Chromene ring, Resorcinyl core, Alkyl chains
Isotopic PurityTypically ≥98 atom % D

Role in Cannabinoid Biosynthesis Pathways

CBCA-d9 serves as an isotopic tracer to investigate the intricate biosynthetic network within Cannabis sativa glandular trichomes. Its natural counterpart, cannabichromenic acid (CBCA), is enzymatically derived from the central precursor cannabigerolic acid (CBGA) through a reaction catalyzed by cannabichromenic acid synthase (CBCAS). This enzyme, a flavin-dependent oxidoreductase, facilitates a stereoselective cyclization of the geranyl moiety in CBGA, forming the characteristic chromene (benzopyran) ring system unique to CBCA [1] [3]. This conversion positions CBCA as a branch-point metabolite in the cannabinoid pathway, competing directly with tetrahydrocannabinolic acid synthase (THCAS) and cannabidiolic acid synthase (CBDAS) for the common substrate CBGA. The expression levels and catalytic efficiencies of these synthases determine the chemotype of the cannabis strain (THC-dominant, CBD-dominant, or CBC-dominant) [1].

The natural abundance of CBCA is significantly lower than that of THCA or CBDA in most cultivars, typically constituting <1% of total cannabinoids in commercial chemotypes. This scarcity is attributed to three primary factors: the relatively low catalytic efficiency (kcat/Kₘ) of CBCAS compared to THCAS and CBDAS; the limited flux through the upstream 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway providing terpenoid precursors; and potential channeling of intermediates toward other cannabinoid classes [3] [6]. Recent metabolic engineering efforts in Saccharomyces cerevisiae have demonstrated strategies to overcome these limitations. By introducing a two-step isopentenol utilization pathway (IUP) to enhance precursor (isopentenyl diphosphate/dimethylallyl diphosphate) supply, co-overexpressing endoplasmic reticulum auxiliary proteins, and employing protein engineering to improve CBCAS selectivity and activity, researchers achieved CBCA titers 25.8% higher than those observed in C. sativa [3]. Localizing the IUP to peroxisomes further increased CBCA production by 28%, highlighting the critical role of subcellular compartmentalization in cannabinoid biosynthesis [3].

Table 2: CBCA in Cannabinoid Biosynthesis

CharacteristicDetail
Direct PrecursorCannabigerolic Acid (CBGA)
Catalyzing EnzymeCannabichromenic Acid Synthase (CBCAS)
Reaction TypeOxidative Cyclization
Branch Point PositionCompetes with THCAS and CBDAS for CBGA
Typical Abundance in Cannabis<1% of total cannabinoids in most strains
Engineering Success (Yeast)25.8% higher CBCA titer vs. C. sativa; 28% increase with peroxisomal targeting

Significance of Deuterium Incorporation in Pharmacokinetic Studies

The strategic incorporation of nine deuterium atoms into the CBCA structure creates a powerful molecular tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of this minor cannabinoid and its derivatives. Deuterium labeling provides several distinct advantages for pharmacokinetic research. Primarily, it introduces a unique mass shift detectable by mass spectrometry without altering the compound's chemical or biological behavior significantly. CBCA-d9 and its metabolites exhibit a +9 Da mass difference compared to their endogenous counterparts, enabling unambiguous differentiation between administered compound and naturally occurring cannabinoids in complex biological matrices like plasma, urine, or tissue homogenates [6] [7]. This is particularly crucial for CBCA, which is intrinsically present at low concentrations in vivo, often near the lower limits of quantification (LLoQ ≈ 0.78 ng/mL) of analytical methods [6].

Deuterium can also impart a kinetic isotope effect (KIE), particularly for bonds involving carbon-deuterium (C-D) cleavage during metabolism. The C-D bond is stronger than the C-H bond (dissociation energies ≈ 100 kJ/mol vs. 90 kJ/mol), potentially slowing down metabolic reactions involving direct hydrogen abstraction, such as oxidative processes mediated by cytochrome P450 (CYP) enzymes. While CBCA-d9's labeling positions (alkyl chains) are not primary sites for rapid phase I metabolism—which typically targets the resorcinyl ring or carboxylic acid group—deuterium substitution may still moderately influence the metabolism of the side chains, potentially reducing the formation of ω- or ω-1 hydroxylated metabolites and prolonging systemic exposure [5] [7]. This effect enhances the utility of CBCA-d9 for characterizing the metabolic stability and clearance pathways of CBCA.

Pharmacokinetic studies using undeuterated cannabinoids have revealed significant challenges relevant to CBCA. Like other acidic cannabinoids (e.g., CBDA, THCA), CBCA exhibits poor oral bioavailability due to limited dissolution in gastrointestinal fluids, instability in acidic gastric environments (potentially decarboxylating to CBC), and significant first-pass metabolism [2] [6] [7]. Intriguingly, pilot studies suggest CBC may possess superior absorption characteristics compared to other cannabinoids. When administered in a medical cannabis oil containing CBD, THC, and CBC at ratios of 20:0.9:1.1 mg/mL, the dose-normalized AUC₀–t of CBC was 6.6-9.8 times higher than would be predicted based solely on its 18-fold lower dose compared to CBD. Furthermore, THC was quantifiable in fewer plasma samples than CBC despite similar administered doses [6]. CBCA-d9 enables rigorous validation of these observations by providing an internal standard perfectly matched in chemical behavior and allowing precise quantification without matrix effects or ionization suppression differences that plague conventional external calibration or non-matched internal standards.

Table 3: Pharmacokinetic Parameters and Deuterium Impact

ParameterTypical Range (Non-Deuterated CBC/CBCA)Impact of Deuterium Labeling (d9)Analytical Advantage
Oral BioavailabilityLow (Estimated <10%)Potential modest ↑ via reduced 1st pass metabolismEnables precise quantification of low intrinsic levels
Cmax (Oral)Variable; Dose-dependent [6]May be ↑ due to KIE on metabolismUnambiguous detection via +9 Da mass shift
Tmax1.6–4.3 h [6]Unlikely significantly alteredDistinguishes administered compound from endogenous
Metabolic StabilityHepatic (CYP-mediated oxidation, UGT glucuronidation)↑ for pathways involving C-D bond cleavageTracks parent drug & identifies deuterated metabolites
Plasma Protein BindingHigh (>90%, predicted)Negligible difference expectedFacilitates accurate PK modeling of distribution
Primary Excretion RouteFeces (for CBD analogs) [7]May show ↑ fecal recovery of parent compoundQuantifies excretion of intact drug vs. metabolites

Deuterated cannabinoids like CBCA-d9 are therefore indispensable for:

  • Defining Baseline Pharmacokinetics: Establishing reliable absorption kinetics (Cₘₐₓ, Tₘₐₓ), elimination half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) for CBCA itself, free from background interference.
  • Quantifying Bioactivation/Inactivation: Tracing the conversion of acidic precursor CBCA to neutral cannabinoid CBC via enzymatic or non-enzymatic decarboxylation in vivo and distinguishing this from other metabolic pathways.
  • Investigating Drug-Drug Interactions (DDI): Serving as a co-administered probe to assess potential inhibition or induction of CBCA-metabolizing enzymes (e.g., CYP3A4, UGTs) by other drugs without confounding by endogenous cannabinoids.
  • Elucidating Distribution: Enabling tissue-specific quantification to determine if CBCA or CBC accumulates in specific organs (e.g., brain, liver, adipose tissue) using techniques like LC-MS/MS or accelerator mass spectrometry (AMS) [6] [7].

Properties

Product Name

(±)-Cannabichromenic Acid-d9

Molecular Formula

C₂₂H₂₁D₉O₄

Molecular Weight

367.53

Synonyms

5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxylic Acid-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.